Ethyl (4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]amino}phenyl)acetate
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Overview
Description
Ethyl (4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]amino}phenyl)acetate is an organic compound that features a complex structure with a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]amino}phenyl)acetate typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Attachment of the Propyl Group: The benzodioxole is then reacted with a propylating agent to introduce the propyl group.
Amidation Reaction: The propylated benzodioxole is then subjected to an amidation reaction with 4-aminophenylacetic acid to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]amino}phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Ethyl (4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]amino}phenyl)acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which Ethyl (4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]amino}phenyl)acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzodioxole moiety can interact with active sites, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-((1,3-benzodioxol-5-ylmethyl)amino)benzoate
- Ethyl {4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate
Uniqueness
Ethyl (4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]amino}phenyl)acetate is unique due to its specific structural features, such as the combination of a benzodioxole ring with a propylamino group attached to a phenylacetate moiety
Properties
Molecular Formula |
C20H21NO5 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
ethyl 2-[4-[[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]amino]phenyl]acetate |
InChI |
InChI=1S/C20H21NO5/c1-2-24-20(23)11-14-3-6-16(7-4-14)21-10-9-17(22)15-5-8-18-19(12-15)26-13-25-18/h3-8,12,21H,2,9-11,13H2,1H3 |
InChI Key |
ZHGRCJXQOMCQNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NCCC(=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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